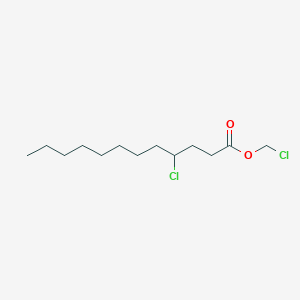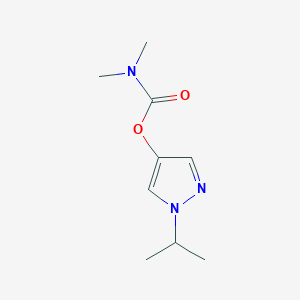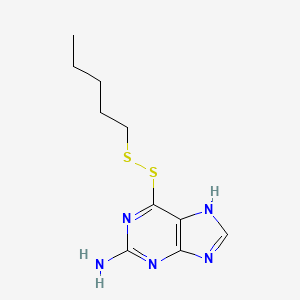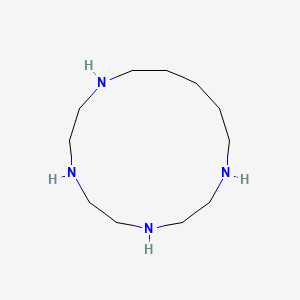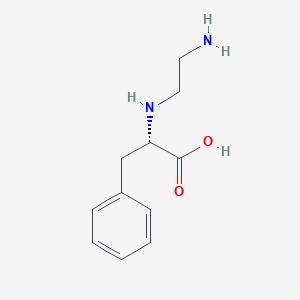![molecular formula C48H80O7 B14428776 5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate CAS No. 81943-55-7](/img/structure/B14428776.png)
5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate” is a complex organic compound characterized by multiple functional groups, including hydroxyl, ketone, and ester groups. This compound is likely to exhibit unique chemical properties due to its intricate structure and diverse functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule would typically involve multiple steps, including:
Formation of the Core Structure: The cyclopenta[a]cyclopropa[e][10]annulen core can be synthesized through a series of cyclization reactions.
Functional Group Introduction: Introduction of hydroxyl, ketone, and ester groups can be achieved through selective oxidation, reduction, and esterification reactions.
Final Assembly: The final compound can be assembled by coupling the core structure with tetradecanoic acid derivatives under esterification conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of each synthetic step to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The ketone group can be reduced to a secondary alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Chemistry
This compound can be used as a model molecule to study complex organic reactions and mechanisms.
Biology
Medicine
Possible use in drug development, particularly in designing molecules with specific biological activities.
Industry
Applications in the synthesis of advanced materials or as intermediates in the production of pharmaceuticals.
Mechanism of Action
The compound’s mechanism of action would depend on its interaction with specific molecular targets. For example, the hydroxyl and ketone groups could participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(dodecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl dodecanoate
- 5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(hexadecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl hexadecanoate
Uniqueness
The uniqueness of “5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate” lies in its specific combination of functional groups and the length of the tetradecanoate ester chain, which may impart unique chemical and biological properties.
Properties
CAS No. |
81943-55-7 |
|---|---|
Molecular Formula |
C48H80O7 |
Molecular Weight |
769.1 g/mol |
IUPAC Name |
(5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetradecanoyloxy-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl tetradecanoate |
InChI |
InChI=1S/C48H80O7/c1-7-9-11-13-15-17-19-21-23-25-27-29-40(49)54-34-37-32-38-42-39(46(42,5)6)31-36(4)47(44(38)52)33-35(3)45(48(47,53)43(37)51)55-41(50)30-28-26-24-22-20-18-16-14-12-10-8-2/h32-33,36,38-39,42-43,45,51,53H,7-31,34H2,1-6H3 |
InChI Key |
KIGZCQOXJIVARU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC1=CC2C3C(C3(C)C)CC(C4(C2=O)C=C(C(C4(C1O)O)OC(=O)CCCCCCCCCCCCC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



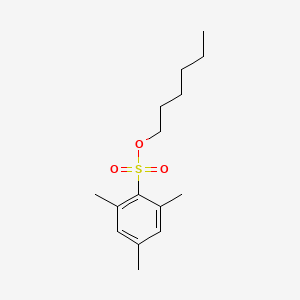
![N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine](/img/structure/B14428714.png)
![Methyl 2-[2-(1-chloro-2-oxopropylidene)hydrazinyl]benzoate](/img/structure/B14428722.png)



